1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS 315-13-9 properties
1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS 315-13-9 properties
An In-depth Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9)
Introduction
1-Fluoro-3,5-dimethyl-2-nitrobenzene is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an activated fluorine atom for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and two methyl groups influencing solubility and steric interactions, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.
Physicochemical and Spectral Properties
The accurate characterization of a chemical reagent is fundamental to its effective use. Below is a summary of the known physical and chemical properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene. There is some discrepancy among suppliers regarding its physical state at room temperature; however, multiple sources report a melting point between 54-57°C, suggesting it is a low-melting solid.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 315-13-9 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1][3] |
| IUPAC Name | 1-fluoro-3,5-dimethyl-2-nitrobenzene | |
| Synonyms | 5-Fluoro-4-nitro-m-xylene, Benzene, 1-fluoro-3,5-dimethyl-2-nitro- | |
| Appearance | White to pale yellow solid | [1][4] |
| Melting Point | 54 - 57 °C | [1][2] |
| Boiling Point | 102-103 °C (at 14 Torr) | [1] |
| Density | ~1.23 g/cm³ (Predicted/Experimental) | [1][5] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [5] |
Spectral Data
While experimentally verified spectra are not widely published in peer-reviewed literature, predicted mass spectrometry data provides valuable information for characterization.
Table 2: Predicted Mass Spectrometry Data
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 170.06119 |
| [M+Na]⁺ | 192.04313 |
| [M-H]⁻ | 168.04663 |
| [M]⁺ | 169.05336 |
| Data sourced from PubChemLite.[6] |
Synthesis and Reaction Chemistry
The synthetic utility of 1-Fluoro-3,5-dimethyl-2-nitrobenzene is rooted in its predictable reactivity, governed by the interplay of its functional groups.
Plausible Synthetic Routes
Caption: Proposed synthesis via electrophilic nitration.
Expert Insight: The directing effects of the substituents are key to the success of this synthesis. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The position between the two methyl groups (C4) is sterically hindered. The positions ortho to the fluorine (C2 and C6) are activated. The nitro group will preferentially add at the C2 position due to the combined directing effects and steric accessibility.
Core Reactivity: A Versatile Synthetic Hub
The true value of this molecule lies in the distinct reactivity of its nitro and fluoro groups.
Caption: Key reaction pathways for the title compound.
The fluorine atom is activated for displacement by the powerful electron-withdrawing nitro group located ortho to it.[7][8] This makes the C1 position electron-deficient and susceptible to attack by a wide range of nucleophiles.
Causality: The stability of the intermediate Meisenheimer complex is the driving force for this reaction. The negative charge developed during nucleophilic attack is delocalized onto the oxygen atoms of the ortho-nitro group, a stabilizing interaction that is not possible if the nitro group were in the meta position.[7] Fluorine is an excellent leaving group in SNAr reactions, often superior to heavier halogens, because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[7]
Representative Protocol (Adapted from a similar reaction):
-
Dissolve 1-Fluoro-3,5-dimethyl-2-nitrobenzene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) if the nucleophile is not basic itself.
-
Heat the reaction mixture, typically between 80-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.
The nitro group can be readily reduced to an amine, providing a crucial synthetic handle for further functionalization, such as amide bond formation or diazotization.
Expert Insight: The choice of reducing agent is critical and depends on the desired selectivity. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. For substrates sensitive to hydrogenation, metal/acid combinations like Fe/HCl or SnCl₂/HCl are effective alternatives.
Representative Protocol (Catalytic Hydrogenation):
-
Charge a suitable pressure vessel with 1-Fluoro-3,5-dimethyl-2-nitrobenzene (1.0 eq), a solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4,6-dimethylaniline, which can be used directly or purified further.
Applications in Research and Development
This compound is a valuable intermediate, primarily in the field of drug discovery and development.[5] Fluorinated aromatic compounds are of great importance in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9]
-
Scaffold for Bioactive Molecules: The corresponding aniline derivative (obtained after nitro reduction) is a precursor to a variety of heterocyclic structures, such as benzimidazoles, quinolines, and quinazolines, which are common scaffolds in pharmaceuticals.
-
Probing Structure-Activity Relationships (SAR): As a functionalized building block, it allows for the systematic introduction of the 2-fluoro-4,6-dimethylaniline moiety into a lead molecule. Researchers can then probe the effect of this substitution pattern on biological activity. The fluorine atom can act as a hydrogen bond acceptor and modulate the pKa of nearby functional groups, influencing drug-target interactions.
Safety and Handling
No specific GHS classification is available for 1-Fluoro-3,5-dimethyl-2-nitrobenzene. However, based on the known hazards of structurally related nitroaromatic and fluoroaromatic compounds, a high degree of caution is warranted.[3][10]
Table 3: Inferred Hazard Profile
| Hazard Type | Associated Risks and Recommendations |
| Acute Toxicity | Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][10] Handle with full personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood. |
| Irritation | May cause skin and serious eye irritation.[3] Avoid all direct contact. |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases.[11] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Recommended storage temperature is often 2-8 °C for long-term stability.[2] |
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.
References
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
-
PubChemLite. 1-fluoro-3,5-dimethyl-2-nitrobenzene (C8H8FNO2). Available at: [Link]
-
PubChem. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. Available at: [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
-
Thermo Scientific Alfa Aesar. 1-Fluoro-3,5-dimethyl-2-nitrobenzene, 97% 1 g | Buy Online. Available at: [Link]
-
PubChem. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232. Available at: [Link]
- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
PubChem. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079. Available at: [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Available at: [Link]
-
Journal of Organic Chemistry. Question of activation by the nitro group in nucleophilic aromatic substitution. Available at: [Link]
- Google Patents. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.
-
International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
MDPI. Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. 1-Fluoro-3,5-dimethyl-2-nitrobenzene, 98% price,buy 1-Fluoro-3,5-dimethyl-2-nitrobenzene, 98% - chemicalbook [chemicalbook.com]
- 2. 1-Fluoro-3,5-dimethyl-2-nitrobenzene,315-13-9-Amadis Chemical [amadischem.com]
- 3. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-fluoro-3,5-dimethyl-2-nitrobenzene 95% | CAS: 315-13-9 | AChemBlock [achemblock.com]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - 1-fluoro-3,5-dimethyl-2-nitrobenzene (C8H8FNO2) [pubchemlite.lcsb.uni.lu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]
- 10. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

